![molecular formula C6H3F3 B14676960 1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene CAS No. 31399-10-7](/img/structure/B14676960.png)
1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene is a fluorinated derivative of bicyclo[2.2.0]hexa-2,5-diene. This compound is characterized by its unique bicyclic structure, which includes three fluorine atoms attached to the carbon atoms in the ring. The presence of fluorine atoms significantly alters the chemical properties of the compound, making it an interesting subject for research in various fields of chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene can be synthesized through several methods. One common approach involves the fluorination of bicyclo[2.2.0]hexa-2,5-diene using fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced fluorinated derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Partially or fully reduced fluorinated derivatives.
Substitution: Fluorine-substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules, which are valuable in the development of pharmaceuticals and agrochemicals.
Material Science: Incorporated into polymers and materials to enhance their thermal stability, chemical resistance, and mechanical properties.
Biology and Medicine: Investigated for its potential as a fluorinated probe in biological studies, due to the unique properties imparted by the fluorine atoms.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific performance characteristics.
Mecanismo De Acción
The mechanism by which 1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene exerts its effects is primarily through its ability to participate in various chemical reactions. The fluorine atoms in the compound influence its reactivity and stability, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Hexafluorobicyclo[2.2.0]hexa-2,5-diene: A fully fluorinated derivative with six fluorine atoms, exhibiting different reactivity and stability compared to 1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene.
Tetrafluorobicyclo[2.2.0]hexa-2,5-diene: Contains four fluorine atoms, showing intermediate properties between the fully fluorinated and partially fluorinated derivatives.
Uniqueness: this compound is unique due to its specific fluorination pattern, which imparts distinct chemical properties. The presence of three fluorine atoms allows for selective reactivity and makes it a valuable intermediate in the synthesis of complex fluorinated compounds.
Propiedades
Número CAS |
31399-10-7 |
|---|---|
Fórmula molecular |
C6H3F3 |
Peso molecular |
132.08 g/mol |
Nombre IUPAC |
1,2,5-trifluorobicyclo[2.2.0]hexa-2,5-diene |
InChI |
InChI=1S/C6H3F3/c7-4-2-6(9)3(4)1-5(6)8/h1-3H |
Clave InChI |
FCODRYJUTHWGRY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2(C1C(=C2)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14676878.png)
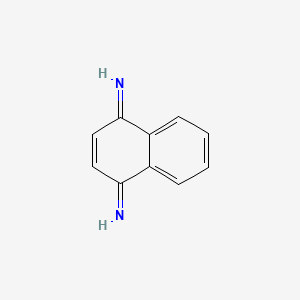
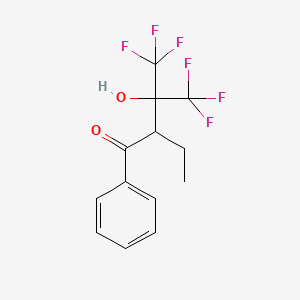
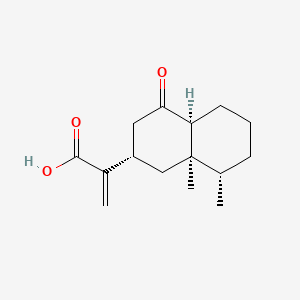
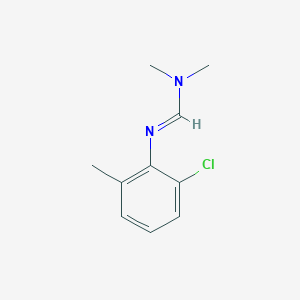

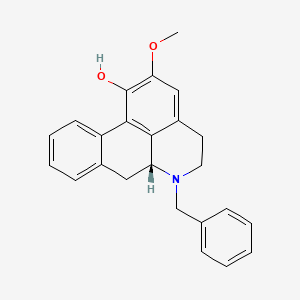
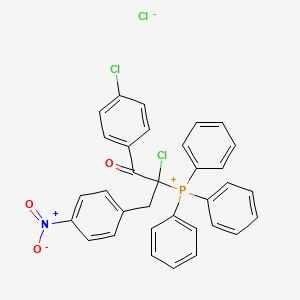

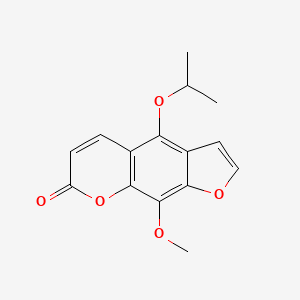
![(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14676940.png)
![ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14676943.png)
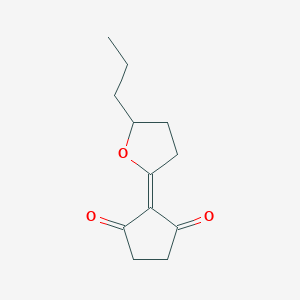
![4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione](/img/structure/B14676948.png)
